5-(4-fluorophenyl)-12-methyl-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one
Description
8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a heterocyclic compound that features a unique fusion of thieno, pyrimido, and thiadiazine rings
Properties
Molecular Formula |
C15H10FN3OS2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-12-methyl-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one |
InChI |
InChI=1S/C15H10FN3OS2/c1-8-7-21-15-17-11-6-12(9-2-4-10(16)5-3-9)22-13(11)14(20)19(15)18-8/h2-6H,7H2,1H3 |
InChI Key |
JNZJWDBJLMNACJ-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)F)N=C2SC1 |
Canonical SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)F)N=C2SC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate thieno and pyrimido intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced technologies like microwave-assisted synthesis can enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
